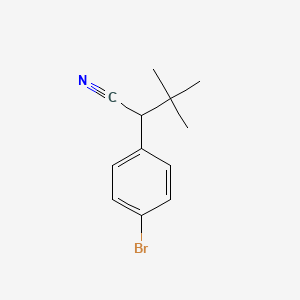![molecular formula C28H42O3Si2 B13678287 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one: is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is a common method for protecting hydroxyl groups in organic synthesis .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether groups.
Reduction: Reduction reactions can target the carbonyl group in the anthracenone structure.
Substitution: Substitution reactions can occur at the silyl ether groups, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used.
Reduction: Reagents such as LiAlH₄ or NaBH₄ are common.
Substitution: Nucleophiles like RLi or RMgX can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: The compound is used as a protective group in organic synthesis, particularly for protecting hydroxyl groups during multi-step synthesis .
Biology and Medicine:
Industry: In industrial settings, the compound can be used in the synthesis of various organic compounds, particularly those requiring protection of hydroxyl groups during synthesis .
Mechanism of Action
The mechanism by which 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl groups form stable silyl ethers, which can be selectively removed under acidic or basic conditions . This allows for the selective deprotection of hydroxyl groups in complex synthetic routes .
Comparison with Similar Compounds
- Dimethyl (3-(tert-butyldimethylsilyl)oxy)phenyl (methoxy)methylphosphonate
- (tert-Butyldimethylsilyl)oxyacetaldehyde
- (tert-Butyldimethylsilyl)oxypropanol
Uniqueness: What sets 3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one apart is its dual silyl ether groups, which provide enhanced stability and protection during synthetic processes. This makes it particularly useful in complex organic syntheses where multiple protective groups are required .
Properties
Molecular Formula |
C28H42O3Si2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C28H42O3Si2/c1-26(2,3)32(9,10)30-19-13-15-21-23(17-19)28(7,8)24-18-20(14-16-22(24)25(21)29)31-33(11,12)27(4,5)6/h13-18H,1-12H3 |
InChI Key |
ZCHWBBVDMFIUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)C3=C1C=C(C=C3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
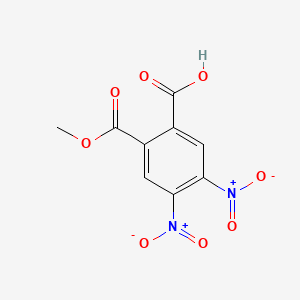
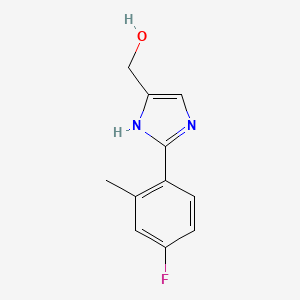
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
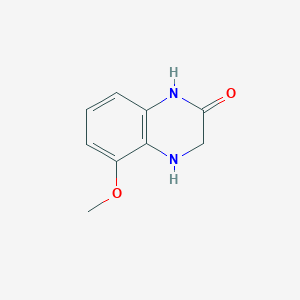
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
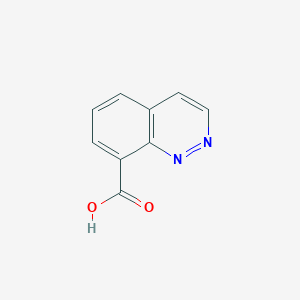
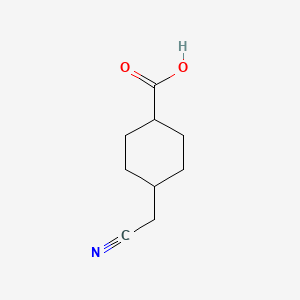
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

